1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one
Description
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-(5-fluoropyridin-3-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H13FN2O/c12-9-4-8(6-13-7-9)11(15)5-10-2-1-3-14-10/h4,6-7,10,14H,1-3,5H2 |
InChI Key |
JNWVDQVGYOMXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC(=CN=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole or by cyclization of appropriate precursors.
Coupling of the Rings: The final step involves coupling the pyridine and pyrrolidine rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes selective reduction under various conditions:
Key Finding : LiAlH₄ achieves higher yields due to stronger reducing power, while catalytic hydrogenation risks over-reduction of the pyrrolidine moiety .
Oxidation Reactions
The pyrrolidine amine and ketone group participate in oxidation:
Mechanistic Insight : The electron-withdrawing fluorine atom on pyridine stabilizes intermediates during oxidation, directing reactivity toward the pyrrolidine nitrogen .
Nucleophilic Additions
The ketone group reacts with nucleophiles:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
Influence on Cellular Processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyridine and Heterocyclic Derivatives
Halogenated Pyridines
- 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone (CAS: Not specified, ): Features dual halogenation (Cl and F) on the pyridine ring. Lacks the pyrrolidine substituent, reducing hydrogen-bonding capacity.
1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1514047-56-3, ):
- Replaces fluoropyridine with bromothiophene, introducing sulfur into the aromatic system.
- Bromine’s polarizability may enhance π-π stacking interactions but reduce metabolic stability compared to fluorine.
- Pyrrolidine substitution is retained, suggesting similar stereochemical influences.
Adamantane-Linked Derivatives
- 1-(Adamantan-1-yl)-2-(pyridin-4-sulfonyl)ethan-1-one ():
- Adamantane’s rigid, bulky structure enhances binding to hydrophobic pockets in enzymes (e.g., IDH1 inhibitors).
- Sulfonyl groups increase polarity and hydrogen-bond acceptor capacity compared to pyrrolidine.
- Higher molecular weight (~350–400 g/mol) than the target compound, likely affecting bioavailability.
Heterocyclic-Ethanone Hybrids
- 1-(2,4-Dimethylthiazol-5-yl)-2-(pyrrolidin-2-yl)ethan-1-one (): Thiazole ring replaces pyridine, introducing nitrogen and sulfur heteroatoms. Pyrrolidine substitution shared with the target compound, suggesting similar synthetic routes.
- 1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (): Combines benzimidazole (hydrogen-bond donor) with oxadiazole (electron-deficient ring). Demonstrated anti-inflammatory activity (63–68% inhibition), highlighting the role of heterocycles in biological activity.
Structural and Functional Analysis
Key Structural Features
Biological Activity
1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS No. 1600117-75-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorinated pyridine and a pyrrolidine moiety suggests that this compound may exhibit significant pharmacological properties, including anticancer and antimicrobial activities.
Anticancer Properties
Recent studies have highlighted the potential of compounds with similar structures to exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine and pyrrolidine have been shown to inhibit tubulin assembly, leading to mitotic arrest in cancer cells. In particular, compounds that share structural similarities with this compound have demonstrated promising results in inhibiting the growth of HeLa cells, with some achieving GI values in the low nanomolar range .
Antimicrobial Activity
The oxadiazole family, which includes derivatives of pyridine and pyrrolidine, has been noted for its antimicrobial properties. Compounds structurally related to this compound may also possess similar activity, although specific data on this compound's antimicrobial efficacy is limited. The presence of the fluorine atom is hypothesized to enhance lipophilicity and facilitate better interaction with microbial membranes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes various compounds with similar structures and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Pyrrolidin-2-yl)-1,2,4-Oxadiazole | Lacks fluorine substitution | Anticancer activity |
| 3-(Pyridin-3-yloxy)-1,2,4-Oxadiazole | Contains a pyridine ring | Antimicrobial properties |
| 5-(Aminomethyl)-1,2,4-Oxadiazole | Amino group instead of pyrrolidine | Anti-inflammatory effects |
| This compound | Fluorinated pyridine & pyrrolidine moiety | Potential anticancer/antimicrobial |
Case Studies
In a recent study focusing on similar compounds, it was found that modifications at the C2 position significantly influenced the antiproliferative activity against colon cancer cells. The lead compound from this series showed a remarkable GI value of approximately 0.022 μM against HeLa cells . This suggests that further exploration into the modifications of this compound could yield compounds with enhanced biological activity.
Q & A
Q. What synthetic strategies are commonly employed for 1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one, and how can reaction parameters be optimized?
Methodological Answer: Synthesis typically involves coupling fluoropyridine derivatives with pyrrolidine-containing precursors via nucleophilic substitution or cross-coupling reactions. For example, describes analogous compounds synthesized using triazole-thioether linkages, where reaction conditions (e.g., temperature, catalyst loading) were optimized to achieve yields of 67–82%. Key parameters to optimize include:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks are expected?
Methodological Answer:
- 1H/13C NMR : The fluoropyridine ring shows deshielded aromatic protons (δ 8.5–9.0 ppm) and coupling with fluorine (J = 5–10 Hz). The pyrrolidine protons appear as a multiplet (δ 1.5–3.0 ppm) with distinct splitting due to ring puckering .
- ESI-HRMS : Accurate mass determination confirms the molecular ion [M+H]+ (e.g., m/z 483.1165 for similar compounds in ).
- FTIR : Stretching vibrations for ketone (C=O, ~1700 cm⁻¹) and fluorinated aromatic rings (C-F, ~1250 cm⁻¹) .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence biological activity, and what analytical methods resolve enantiomeric purity?
Methodological Answer: The pyrrolidine ring’s stereochemistry can modulate binding affinity to biological targets (e.g., enzymes or receptors). To determine enantiomeric purity:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate enantiomers.
- X-ray crystallography : demonstrates monoclinic crystal systems (space group P21/n) to resolve stereochemistry via heavy atom substitution (e.g., Cl/F).
- Circular Dichroism (CD) : Detects Cotton effects in chiral centers .
Q. How can computational modeling predict interactions between this compound and enzymatic targets (e.g., IDH1)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. references IDH1 inhibitors (e.g., ivosidenib), where fluoropyridine motifs interact with hydrophobic pockets.
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS. Analyze hydrogen bonds (e.g., between ketone and Arg residues) and RMSD values (<2 Å indicates stable binding) .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?
Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
